エストロン硫酸エステル

説明

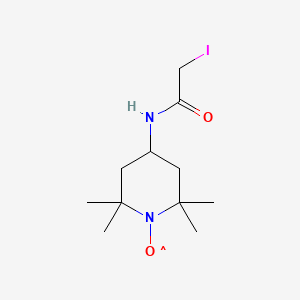

Estrone sulfate is a natural, endogenous steroid and an estrogen ester and conjugate. It is a biologically inactive form of estrone, which can be converted into active estrogens such as estrone and estradiol. Estrone sulfate is a major circulating estrogen in postmenopausal women and serves as a long-lasting reservoir for estrone and estradiol in the body .

科学的研究の応用

Estrone sulfate has a wide range of applications in scientific research:

作用機序

エストロン硫酸塩自体は生物学的に不活性ですが、酵素ステロイドスルファターゼによってエストロンやエストラジオールなどの活性エストロゲンに変換することができます。これらの活性エストロゲンは、標的細胞内のエストロゲン受容体に結合し、遺伝子転写の調節とそれに続く生理学的効果をもたらします。 エストロン硫酸塩は、有機アニオン輸送ポリペプチドとナトリウム依存性有機アニオントランスポーターによって細胞内に輸送されます .

6. 類似の化合物との比較

エストロン硫酸塩は、エストロンおよびエストラジオールの長期間持続する貯蔵としての役割のために、エストロゲンの中でユニークです。類似の化合物には以下が含まれます。

エストロン: エストラジオールよりも効力の低いエストロゲンであり、主にアンドロステンジオンから変換されます.

エストラジオール: 最も強力な天然エストロゲンであり、月経周期と生殖系の調節に関与しています.

エストリオール: 弱エストロゲンであり、主に妊娠中に産生されます.

エストロン硫酸塩のユニークさは、他の活性エストロゲンの貯蔵として機能し、体内で持続的なエストロゲン活性の供給源を提供する能力にあります .

準備方法

合成経路と反応条件: エストロン硫酸塩は、エストロンの硫酸化によって合成することができます。反応は、一般的に硫酸トリオキサイドピリジン錯体またはクロロスルホン酸を硫酸化剤として使用します。 反応は、エストロン硫酸塩の選択的形成を確実にするために、制御された条件下で行われます .

工業生産方法: 工業環境では、エストロン硫酸塩は、適切な溶媒の存在下で、硫酸トリオキサイドまたはクロロスルホン酸を用いてエストロンを硫酸化することによって製造されます。 反応は、純粋なエストロン硫酸塩を得るために、結晶化およびろ過を含む精製工程が続きます .

反応の種類:

加水分解: エストロン硫酸塩は、加水分解されてエストロンと硫酸を生成することができます。

酸化と還元: エストロン硫酸塩はエストロンに変換され、さらに酸化されてエストロン-3,4-キノンを生成するか、還元されてエストラジオールを生成することができます.

一般的な試薬と条件:

主要な生成物:

加水分解: エストロンと硫酸.

酸化: エストロン-3,4-キノン.

還元: エストラジオール.

4. 科学研究への応用

エストロン硫酸塩は、科学研究において幅広い用途があります。

類似化合物との比較

Estrone sulfate is unique among estrogens due to its role as a long-lasting reservoir for estrone and estradiol. Similar compounds include:

Estrone: A less potent estrogen compared to estradiol, primarily converted from androstenedione.

Estradiol: The most potent natural estrogen, involved in the regulation of the menstrual cycle and reproductive system.

Estriol: A weak estrogen, primarily produced during pregnancy.

Estrone sulfate’s uniqueness lies in its ability to serve as a reservoir for other active estrogens, providing a sustained source of estrogenic activity in the body .

特性

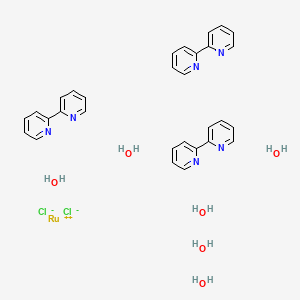

IUPAC Name |

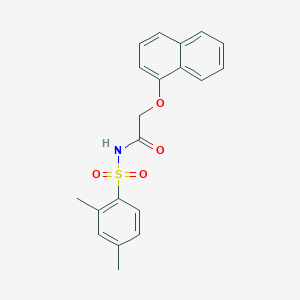

[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKFKPJIXZFSSB-CBZIJGRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1240-04-6 (potassium salt), 438-67-5 (hydrochloride salt) | |

| Record name | Estrone hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50891501 | |

| Record name | Estrone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Estradiol enters target cells freely (e.g., female organs, breasts, hypothalamus, pituitary) and interacts with a target cell receptor. When the estrogen receptor has bound its ligand it can enter the nucleus of the target cell, and regulate gene transcription which leads to formation of messenger RNA. The mRNA interacts with ribosomes to produce specific proteins that express the effect of estradiol upon the target cell. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. | |

| Record name | Estrone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

481-97-0 | |

| Record name | Estrone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Estrone hydrogen sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Estrone sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Estrone sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyestra-1,3,5(10)-trien-17-one hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ESTRONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QTL48N278K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

254.5 °C | |

| Record name | Estrone sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001425 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does estrone sulfate exert its biological effects?

A1: Estrone sulfate itself is biologically inactive. It exerts its effects by being converted into the bioactive estrogen, estradiol, within target tissues. This conversion is catalyzed by the enzyme estrone sulfatase. [, , , ]

Q2: What is the significance of estrone sulfatase in relation to estrone sulfate?

A2: Estrone sulfatase is a crucial enzyme that hydrolyzes estrone sulfate into estrone, which can then be converted into the active estrogen, estradiol, by 17β-hydroxysteroid dehydrogenase. This enzymatic pathway highlights the role of estrone sulfate as a precursor for estradiol production in various tissues, including breast cancer cells. [, , , ]

Q3: What is the relationship between estrone sulfate levels and menopause?

A3: While estradiol concentrations in breast tumors are similar in pre- and post-menopausal women, plasma levels are significantly lower in post-menopausal women. [] Interestingly, estrone sulfate plasma levels are considerably higher than free estradiol levels in postmenopausal women. This, coupled with the presence of estrone sulfatase in many tissues including breast tumors, suggests that estrone sulfate might be a significant source of estradiol in postmenopausal women. []

Q4: Can estrone sulfate be converted to estradiol in tissues other than the breast?

A4: Yes, research has shown that estrone sulfate can be converted to estrone and estradiol in various tissues, including muscle, adipose tissue, hair roots, and the adrenal gland. This conversion is particularly relevant in postmenopausal women, where estrone sulfate serves as a primary source of estrogens. [, , , ]

Q5: Does the origin of embryos impact estrone sulfate levels in early pregnancy?

A5: Studies in dairy cows suggest that estrone sulfate concentrations in early pregnancy differ based on whether the pregnancy resulted from artificial insemination or in vitro fertilization and embryo transfer. Additionally, the number of fetuses (singleton vs. twin) also influences estrone sulfate levels. These findings suggest a potential role for estrone sulfate in monitoring fetal development. []

Q6: What is the clinical relevance of measuring estrone sulfate levels?

A6: Estrone sulfate levels can be indicative of various physiological states. For example, in pregnant mares, a decrease in estrone sulfate levels can signal fetal demise. [] In cattle, fluctuations in estrone sulfate levels during pregnancy can provide insights into placental development and potential risks like placental insufficiency. [, ]

Q7: Can estrone sulfate be used as a biomarker in breast cancer research?

A7: Elevated levels of estrone sulfate in breast tumor tissue, particularly in postmenopausal women, suggest its potential as a biomarker for breast cancer. Research indicates that targeting the estrone sulfatase pathway could offer new therapeutic strategies for hormone-dependent breast cancer. []

Q8: Are there transporters involved in estrone sulfate movement across cell membranes?

A10: Yes, several organic anion transporters (OATs), such as OAT3, are involved in the cellular uptake of estrone sulfate. These transporters are found in various tissues, including the brain, liver, and kidney. [, ] The interaction of estrone sulfate with these transporters influences its tissue distribution and elimination.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide](/img/structure/B1225473.png)

![3-Phenyl-2-thiophen-2-yl-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225474.png)

![2-[4-(4-Fluorobenzoyl)phenyl]-2-(4-fluorophenyl)acetonitrile](/img/structure/B1225486.png)

![[2-(2,3-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1225490.png)